

An In-depth Technical Guide to 3,3-Dimethylbutyraldehyde: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3-Dimethylbutyraldehyde**

Cat. No.: **B104332**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyraldehyde, a branched saturated aliphatic aldehyde, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and flavorings.^[1] ^[2] Its unique molecular structure makes it a valuable building block in organic synthesis.^[1] This technical guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in the production of the high-intensity sweetener neotame.

Synonyms and Alternative Names

3,3-Dimethylbutyraldehyde is known by several names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing. The most common synonym is its IUPAC name, 3,3-dimethylbutanal.^[3] ^[4] Other frequently used names include tert-Butylacetaldehyde and Neohexanal.^[3]^[4]

A comprehensive list of its identifiers is provided below:

Identifier Type	Identifier
IUPAC Name	3,3-Dimethylbutanal[3]
CAS Number	2987-16-8[4]
EC Number	221-054-3[4]
UNII	CAM6HD7JKI[4]
Synonyms	3,3-Dimethylbutyraldehyde, tert- Butylacetaldehyde, Neohexanal, 3- Methylisovaleraldehyde, Butanal, 3,3-dimethyl- [3][4]

Chemical and Physical Properties

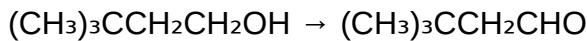
A summary of the key physical and chemical properties of **3,3-Dimethylbutyraldehyde** is presented in the table below, compiled from various sources. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₆ H ₁₂ O[1][2]
Molecular Weight	100.16 g/mol [1]
Appearance	Colorless liquid[2]
Odor	Unpleasant[3]
Density	0.798 g/cm ³ at 25 °C[3]
Boiling Point	104-106 °C[5]
Melting Point	-24 °C[3]
Flash Point	13 °C (55.4 °F) - closed cup[5]
Refractive Index	n _{20/D} 1.397 (lit.)[5]
Solubility in water	7.6 g/L[3]

Spectral Data

Spectroscopic data is critical for the identification and purity assessment of **3,3-Dimethylbutyraldehyde**.

- Infrared (IR) Spectroscopy: The IR spectrum of **3,3-Dimethylbutyraldehyde** is available in the NIST/EPA Gas-Phase Infrared Database.^[6] An Attenuated Total Reflectance (ATR-IR) spectrum is also available and can be used for rapid identification.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data are available for **3,3-Dimethylbutyraldehyde**, providing detailed information about its molecular structure.^{[4][8]} ¹⁷O NMR data has also been reported.^{[9][10]}


Experimental Protocols: Synthesis of 3,3-Dimethylbutyraldehyde

Several methods for the synthesis of **3,3-Dimethylbutyraldehyde** have been reported. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Method 1: Oxidation of 3,3-Dimethyl-1-butanol

A common and efficient method for the preparation of **3,3-Dimethylbutyraldehyde** is the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-butanol.^[3]

Reaction:

Experimental Protocol (General):

This synthesis can be achieved using various oxidizing agents. A widely used method involves a copper-catalyzed dehydrogenation.^[3] Alternative methods include Swern oxidation or using other modern oxidation reagents.^[11]

Example Protocol: Copper-Catalyzed Dehydrogenation

- Catalyst Preparation: Prepare a copper-based catalyst, for example, by impregnating a support material with a copper salt followed by reduction.
- Reaction Setup: Place the catalyst in a fixed-bed reactor. Heat the reactor to the desired reaction temperature (e.g., 250-350 °C).
- Reactant Feed: A mixture of 3,3-dimethyl-1-butanol vapor and an inert carrier gas (e.g., nitrogen) is passed over the heated catalyst.
- Product Collection: The product stream, containing **3,3-Dimethylbutyraldehyde**, unreacted alcohol, and hydrogen gas, is cooled to condense the liquid components.
- Purification: The collected liquid is then purified by fractional distillation to isolate the **3,3-Dimethylbutyraldehyde**.

Method 2: Reaction of tert-Butyl Chloride and Vinyl Acetate

An alternative industrial-scale synthesis involves the reaction of tert-butyl chloride with vinyl acetate in the presence of a Lewis acid catalyst, followed by hydrolysis.[12][13]

Experimental Protocol:[12]

- Reaction of tert-Butyl Chloride and Vinyl Acetate:
 - To a solution of a Lewis acid catalyst (e.g., aluminum trichloride) in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -5 to 0 °C), add tert-butyl chloride and vinyl acetate.
 - Allow the reaction to proceed for a set period.
 - Quench the reaction with water.
- Hydrolysis:
 - The intermediate product from the first step is hydrolyzed, typically under acidic conditions, to yield **3,3-Dimethylbutyraldehyde**.

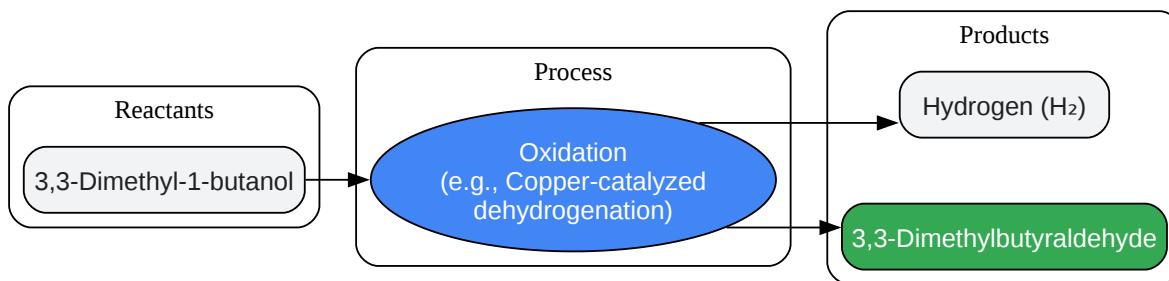
- Purification:
 - The crude product is purified by distillation. A purity of over 99% can be achieved.[14]

Applications in Drug Development and Industry

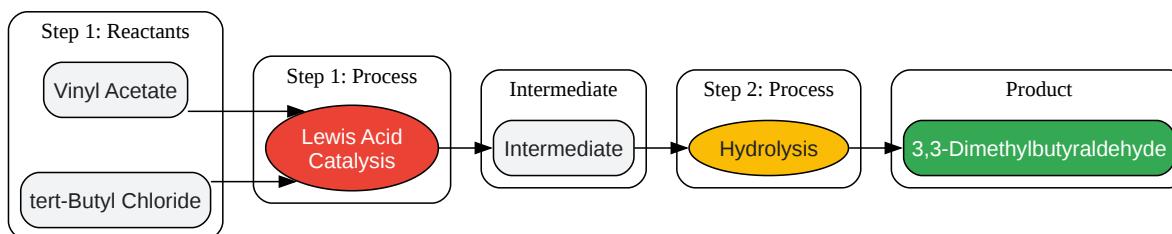
The primary application of **3,3-Dimethylbutyraldehyde** is as a crucial intermediate in the synthesis of the artificial sweetener neotame.[3][15] Neotame is produced through the reductive amination of aspartame with **3,3-Dimethylbutyraldehyde**.[15][16] This aldehyde is also used in the synthesis of certain pharmaceuticals and as a flavoring agent.[1][2] It is an intermediate in the preparation of spiro-oxindoles, which are investigated as potential inhibitors of the MDM2-p53 interaction.[1]

Safety and Handling

3,3-Dimethylbutyraldehyde is a highly flammable liquid and vapor.[17] It causes skin and serious eye irritation and may cause respiratory irritation.[4][17]


Precautionary Measures:[17]

- Keep away from heat, sparks, open flames, and hot surfaces.
- Use in a well-ventilated area.
- Wear protective gloves, eye protection, and face protection.
- Store in a cool, well-ventilated place. Keep the container tightly closed.
- In case of fire, use dry chemical, CO₂, or alcohol-resistant foam.


Always consult the Safety Data Sheet (SDS) before handling this chemical.[17][18]

Diagrams

Below are diagrams representing the synthesis workflows for **3,3-Dimethylbutyraldehyde**, generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,3-Dimethylbutyraldehyde** via oxidation of 3,3-Dimethyl-1-butanol.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **3,3-Dimethylbutyraldehyde** from tert-butyl chloride and vinyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-dimethylbutanal | 2987-16-8 [chemicalbook.com]
- 2. CAS 2987-16-8: 3,3-Dimethylbutanal | CymitQuimica [cymitquimica.com]
- 3. 3,3-Dimethylbutyraldehyde - Wikipedia [en.wikipedia.org]
- 4. 3,3-Dimethylbutanal | C6H12O | CID 76335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-二甲基丁醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Butanal, 3,3-dimethyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 3,3-dimethylbutanal(2987-16-8) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. JP2010031021A - Preparation of 3,3-dimethylbutyraldehyde by oxidation of 3,3-dimethyl butanol - Google Patents [patents.google.com]
- 12. EP2738153A1 - Preparation method for 3,3-dimethyl butyraldehyde - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Dimethylbutyraldehyde: Synonyms, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104332#3-3-dimethylbutyraldehyde-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com